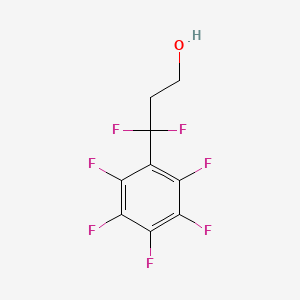
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is a fluorinated organic compound with the molecular formula C9H6F5O. This compound is characterized by the presence of both difluoromethyl and perfluorophenyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(perfluorophenyl)propan-1-ol typically involves the reaction of perfluorophenyl derivatives with difluoromethylating agents. One common method is the nucleophilic addition of difluoromethyl anions to perfluorophenyl ketones, followed by reduction to the corresponding alcohol. The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3,3-Difluoro-3-(perfluorophenyl)propan-1-one.
Reduction: 3,3-Difluoro-3-(perfluorophenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing metabolic stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is primarily influenced by its fluorinated groups. The difluoromethyl and perfluorophenyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-1-propanol: A fluorinated alcohol with similar properties but lacks the perfluorophenyl group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
Uniqueness
3,3-Difluoro-3-(perfluorophenyl)propan-1-ol is unique due to the presence of both difluoromethyl and perfluorophenyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential for bioisosteric replacement in drug design, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H5F7O |
|---|---|
Molekulargewicht |
262.12 g/mol |
IUPAC-Name |
3,3-difluoro-3-(2,3,4,5,6-pentafluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H5F7O/c10-4-3(9(15,16)1-2-17)5(11)7(13)8(14)6(4)12/h17H,1-2H2 |
InChI-Schlüssel |
FBXMHEOPVHOTJD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(C1=C(C(=C(C(=C1F)F)F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















